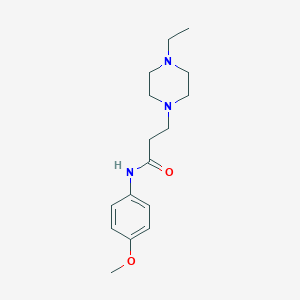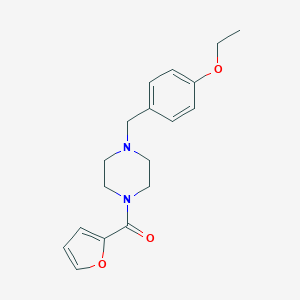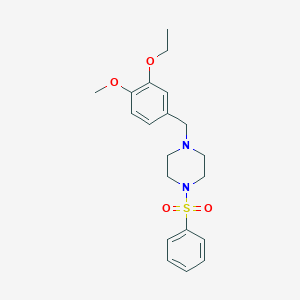
3-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)propanamide is an organic compound that features a piperazine ring substituted with an ethyl group and a methoxyphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)propanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethyl carbonate under reflux conditions.
Substitution with Ethyl Group: The piperazine ring is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction using 4-methoxyphenyl chloride.
Formation of Propanamide Backbone: The final step involves the reaction of the substituted piperazine with 3-bromopropionyl chloride to form the propanamide backbone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the amide group, converting it to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation Products: Aldehydes or acids derived from the methoxy group.
Reduction Products: Amines derived from the reduction of the amide group.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
3-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(4-methylpiperazin-1-yl)-N-(4-methoxyphenyl)propanamide: Similar structure but with a methyl group instead of an ethyl group.
3-(4-ethylpiperazin-1-yl)-N-(4-hydroxyphenyl)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.
3-(4-ethylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: 3-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)propanamide is unique due to the combination of its ethyl-substituted piperazine ring and methoxyphenyl group, which may confer distinct pharmacological properties and binding affinities compared to its analogs.
Properties
Molecular Formula |
C16H25N3O2 |
|---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C16H25N3O2/c1-3-18-10-12-19(13-11-18)9-8-16(20)17-14-4-6-15(21-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,17,20) |
InChI Key |
CWSSMKLXUPUYNE-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)
![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)
![(3,5-DIMETHOXYPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE](/img/structure/B248471.png)

![1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine](/img/structure/B248475.png)
METHANONE](/img/structure/B248477.png)
![1-(3,5-DIMETHOXYBENZOYL)-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE](/img/structure/B248478.png)
![2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B248479.png)
![1-isopropyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248480.png)

![2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B248483.png)
